molecular formula C20H23N5O3S B2816480 N-(furan-2-ylmethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide CAS No. 1172306-39-6

N-(furan-2-ylmethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2816480
CAS No.: 1172306-39-6
M. Wt: 413.5
InChI Key: FHZOKBABGZGSNI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring:

  • A pyrazole core substituted at position 3 with a 4-methylpiperazine-1-carbonyl group and at position 5 with a thiophen-2-yl moiety.
  • An acetamide linker attached to the pyrazole’s N1 position, with the nitrogen further substituted by a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-23-6-8-24(9-7-23)20(27)16-12-17(18-5-3-11-29-18)25(22-16)14-19(26)21-13-15-4-2-10-28-15/h2-5,10-12H,6-9,13-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZOKBABGZGSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene moiety to the pyrazole core.

    Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole core is replaced by the piperazine derivative.

    Incorporation of the furan ring: The furan ring is typically introduced through a Friedel-Crafts acylation reaction, where the furan moiety is attached to the pyrazole core.

    Final acylation step: The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Table 1: Structural and Functional Comparison
Compound Name / ID (Evidence) Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Pyrazole - 3-(4-methylpiperazine-1-carbonyl)
- 5-(thiophen-2-yl)
- N-(furan-2-ylmethyl)acetamide
Not explicitly reported in evidence Likely involves pyrazole formation, piperazine coupling, and acetamide alkylation (analogous to )
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamide Triazole - 5-(furan-2-yl)
- Sulfanyl-acetamide
Anti-exudative activity in rats Alkylation of triazole thione with α-chloroacetamides (KOH-mediated)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Pyrazole-thiazole hybrid - Thiazole-linked phenylacetamide
- 3-Methylphenylpyrazole
Not explicitly reported Condensation of thiourea derivatives with phenacyl bromides
Dasatinib (N-(2-Chloro-6-methylphenyl)-thiazole-5-carboxamide derivative) Thiazole - Piperazinyl-pyrimidine
- Chlorophenylcarboxamide
Kinase inhibitor (anticancer) Multi-step synthesis involving sulfur-directed lithiation and piperazine coupling
N-[(4E)-Arylidene-imidazol-1-yl]-2-(2-methylthiazol-4-yl)acetamide Imidazolone-thiazole - Arylidene-imidazolone
- 2-Methylthiazole
Antibacterial, antioxidant (DPPH assay) Hydrazide-oxazolone condensation

Key Structural Differences and Implications

Heterocyclic Core Variations :

  • Pyrazole vs. Triazole/Thiazole/Imidazolone : The pyrazole core in the target compound offers distinct electronic properties compared to triazoles (higher aromaticity) or thiazoles (sulfur-containing). For example, thiazole derivatives often exhibit enhanced metabolic stability compared to furan-containing analogs .
  • Thiophene vs. Phenyl/Chlorophenyl : The thiophen-2-yl group in the target compound may improve π-stacking interactions compared to phenyl groups in , while reducing lipophilicity relative to chlorophenyl substituents in .

Substituent Effects :

  • 4-Methylpiperazine-1-carbonyl : This polar group likely enhances solubility and target binding (e.g., kinase or GPCR interactions), similar to piperazine moieties in Dasatinib .
  • Furan-2-ylmethyl : Compared to bulkier aryl groups (e.g., phenyl in ), the furan substituent may reduce steric hindrance while maintaining moderate hydrophobicity.

Biological Activity Trends: Compounds with thiazole/imidazolone cores (e.g., ) show antibacterial/antioxidant activity, whereas pyrazole-thiazole hybrids (e.g., ) are explored for kinase modulation.

Pharmacological Considerations

  • Bioavailability : The 4-methylpiperazine moiety may improve water solubility, counterbalancing the hydrophobic thiophene and furan groups. This balance is critical for oral bioavailability, as seen in Dasatinib .
  • Metabolic Stability : The thiophene ring is prone to oxidative metabolism, whereas furan derivatives may form reactive metabolites. Structural modifications (e.g., fluorination) could mitigate these issues .

Biological Activity

N-(furan-2-ylmethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H24N6O3C_{23}H_{24}N_{6}O_{3} and features a furan ring, a pyrazole moiety, and a piperazine group, which are known to contribute to various biological activities. The structural complexity allows for interactions with multiple biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives show inhibition of specific kinases or enzymes, which can lead to therapeutic effects in conditions like cancer or viral infections.
  • Antiviral Activity : Certain N-heterocycles have been recognized for their antiviral properties, potentially making this compound a candidate for further investigation in antiviral drug development .

Anticancer Activity

Studies have demonstrated that compounds with similar scaffolds can exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyrazole rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer Type
Compound A15.4Breast
Compound B22.1Lung
Compound C10.5Colon

Antiviral Activity

The antiviral potential of this compound is particularly noteworthy. Similar compounds have shown effectiveness against viral polymerases, such as the Hepatitis C virus (HCV) NS5B polymerase. For example, certain derivatives exhibited IC50 values in the low micromolar range against HCV .

Table 2: Antiviral Efficacy of Related Compounds

Compound NameTarget VirusIC50 (μM)
Compound DHCV0.35
Compound EHIV0.20

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated:

  • Significant cytotoxicity against breast and lung cancer cells.
  • Mechanism : Induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase activity.

Study on Antiviral Activity

Another investigation focused on the antiviral properties of related compounds against HCV. The results indicated:

  • Strong inhibition of NS5B polymerase activity.
  • Potential for development as an antiviral agent due to low toxicity profiles observed in vitro.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions such as coupling, cyclization, and functionalization. Key parameters include:

  • Temperature control : Exothermic steps (e.g., thiophene ring formation) require cooling to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine-carbonyl coupling .
  • Catalyst optimization : Fly-ash:PTS catalysts (used in analogous pyrazole syntheses) improve cyclization efficiency .
    • Validation : Monitor intermediates via TLC/HPLC and confirm purity with NMR (¹H/¹³C) and LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. Thiophene C–S bonds appear at ~600–700 cm⁻¹ .
  • NMR : ¹H NMR distinguishes furan protons (δ 6.2–7.4 ppm), pyrazole protons (δ 7.5–8.5 ppm), and thiophene protons (δ 7.0–7.3 ppm) .
  • HR-MS : Confirm molecular formula (e.g., [M+H]⁺ ion) with <5 ppm error .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Target selection : Prioritize kinases or receptors (e.g., PI3K, EGFR) based on structural analogs with thiophene and piperazine moieties .
  • Assay conditions : Use cell-free enzymatic assays (IC₅₀ determination) followed by cell-based viability tests (MTT assay) .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., 4-methylpiperazine vs. unsubstituted piperazine) on target binding using molecular docking .
  • Meta-analysis : Aggregate data from analogs (e.g., thiophene vs. thiazole derivatives) to identify trends in potency and selectivity .
  • Experimental validation : Replicate conflicting assays under standardized conditions (pH, temperature, cell lines) .

Q. What strategies mitigate challenges in regioselectivity during pyrazole ring formation?

  • Methodological Answer :

  • Directing groups : Use electron-withdrawing groups (e.g., nitro) at specific positions to guide cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 1H-pyrazole vs. 2H-pyrazole isomers) .
  • Post-synthetic analysis : Separate regioisomers via column chromatography (silica gel, hexane/EtOAc gradient) and validate with NOESY NMR .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to assess CYP450 metabolism, focusing on furan and thiophene oxidation sites .
  • QSAR modeling : Train models on analogs with known toxicity profiles (e.g., hepatotoxicity linked to thiophene-S-oxide formation) .
  • In vitro validation : Test metabolic degradation using liver microsomes and quantify reactive metabolites via LC-MS/MS .

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